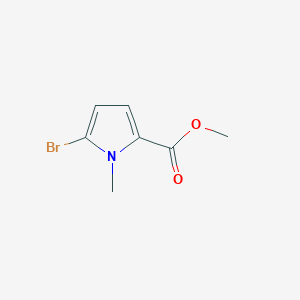

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

Descripción general

Descripción

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is a natural product found in Lissodendoryx . It is also known as methyl 5-bromo-1H-pyrrole-2-carboxylate .

Molecular Structure Analysis

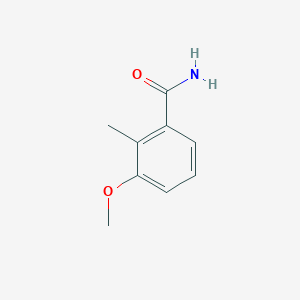

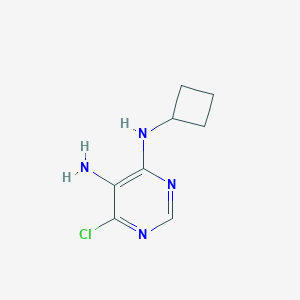

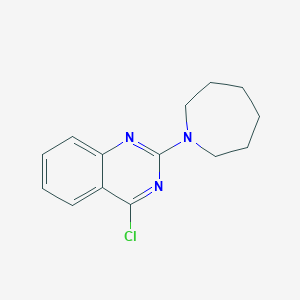

The molecular structure of Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is characterized by a pyrrole ring substituted with a bromine atom and a methyl ester group . The molecular weight of this compound is 218.05 .Physical And Chemical Properties Analysis

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is a solid or liquid compound that should be stored in a sealed, dry environment at room temperature .Aplicaciones Científicas De Investigación

Biochemical Reagent

“Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate” can be used as a biochemical reagent . This means it can be used in various biochemical assays and experiments, contributing to our understanding of biological processes and systems.

Organic Synthesis

This compound can serve as a starting material or intermediate in organic synthesis . Organic chemists can use it to construct more complex molecules for further research or application.

Insecticidal Action

Some related halogenated pyrroles, such as AC-303,630, have been found to have insecticidal action . While it’s not directly stated that “Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate” has this property, it’s possible that it could be used to synthesize similar compounds with insecticidal properties.

Mitochondrial Uncoupling Activity

Again, related halogenated pyrroles have been found to have mitochondrial uncoupling activity . This could potentially make “Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate” useful in research into energy metabolism and related diseases.

Cytotoxic Activity

Pyrrole derivatives have been found to exhibit cytotoxic activity against some cancer cell lines . While it’s not directly stated that “Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate” has this property, it’s possible that it could be used to synthesize similar compounds with cytotoxic properties.

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propiedades

IUPAC Name |

methyl 5-bromo-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJMIZMIPRJDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625143 | |

| Record name | Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196-07-2 | |

| Record name | Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B170345.png)

![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)

![2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester](/img/structure/B170370.png)

![[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B170372.png)